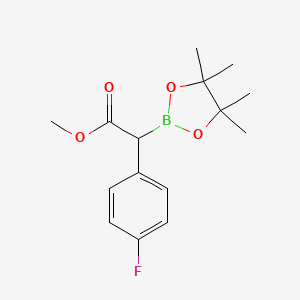
Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorophenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an acetate moiety. It is a versatile reagent used in various organic synthesis processes, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate typically involves the following steps:
Boronic Acid Formation: The starting material, 4-fluorophenylboronic acid, is prepared by reacting 4-fluorophenyl magnesium bromide with trimethyl borate.
Acetate Formation: The boronic acid is then converted to its corresponding ester by reacting it with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring of reaction parameters helps in maintaining consistency and efficiency.
化学反应分析
Types of Reactions: Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized to form the corresponding carboxylic acid or reduced to form the corresponding boronic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvent (e.g., water/ethanol mixture).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives. Its ability to form stable complexes with sugars makes it useful in glycomimetic research.
Medicine: The compound is used in the development of drugs that target various diseases, including cancer and infectious diseases. Its derivatives are explored for their potential therapeutic effects.
Industry: It is employed in the manufacturing of materials and chemicals that require precise molecular architecture, such as polymers and advanced materials.
作用机制
The mechanism by which Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the formation of biaryl compounds, which are essential in the synthesis of complex organic molecules.
相似化合物的比较
Methyl 2-(4-fluorophenyl)acetate: A related compound without the boronic acid moiety.
4-Fluorophenylboronic Acid: A simpler boronic acid derivative without the acetate group.
Uniqueness: Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate is unique due to its combination of fluorophenyl and boronic acid functionalities, which make it highly versatile in organic synthesis. Its ability to participate in cross-coupling reactions and form stable complexes with various reagents sets it apart from simpler boronic acid derivatives.
属性
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12(13(18)19-5)10-6-8-11(17)9-7-10/h6-9,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWTOCUZFKLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B7958675.png)
![{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B7958681.png)
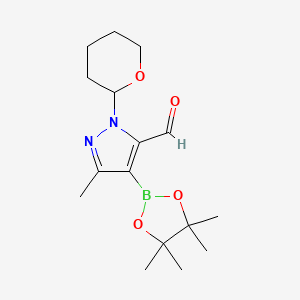
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine](/img/structure/B7958702.png)
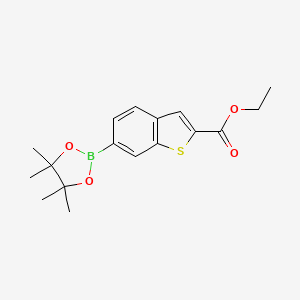
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone](/img/structure/B7958717.png)
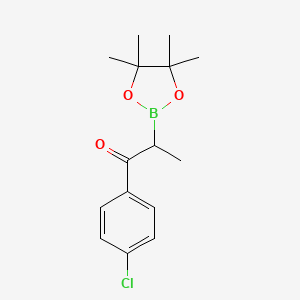
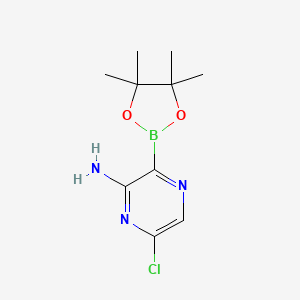
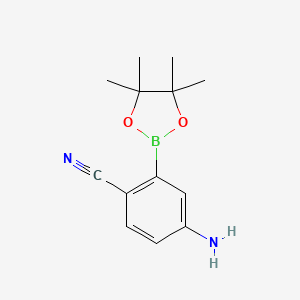
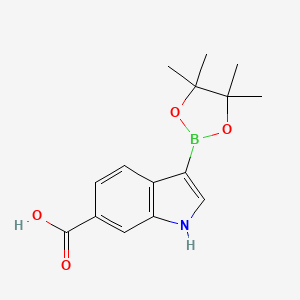
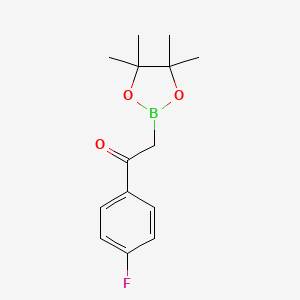
![5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7958758.png)


